Stearic anhydride
Overview
Description
Stearic anhydride, also known as octadecanoic anhydride, is a chemical compound derived from stearic acid. It is a white, waxy solid with a molecular formula of C36H70O3. This compound is primarily used in the production of various industrial and consumer products, including cosmetics, lubricants, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearic anhydride is typically prepared through the nucleophilic acyl substitution reaction of stearoyl chloride with a carboxylate anion. The reaction involves the following steps:
Formation of Stearoyl Chloride: Stearic acid is reacted with thionyl chloride to form stearoyl chloride.
Formation of this compound: Stearoyl chloride is then reacted with a carboxylate anion (such as sodium stearate) to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced through the dehydration of stearic acid. This process involves heating stearic acid in the presence of a dehydrating agent, such as phosphorus pentoxide, to remove water and form the anhydride .
Chemical Reactions Analysis
Types of Reactions: Stearic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form stearic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as pyridine.
Aminolysis: Amines (e.g., ammonia, primary amines) under mild heating.
Major Products:
Hydrolysis: Stearic acid.
Alcoholysis: Stearic esters.
Aminolysis: Stearic amides.
Scientific Research Applications
Stearic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Employed in the preparation of hydrophobic coatings for biological samples.
Medicine: Utilized in the formulation of drug delivery systems, such as liposomes and nanoparticles.
Industry: Applied in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
Stearic anhydride can be compared to other acid anhydrides, such as acetic anhydride and succinic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to its long hydrocarbon chain, which imparts hydrophobic properties and makes it suitable for applications requiring water resistance .
Comparison with Similar Compounds
Acetic Anhydride: Used in the production of acetate esters and acetylation reactions.
Succinic Anhydride: Employed in the synthesis of succinate esters and amides.
Phthalic Anhydride: Utilized in the production of phthalate esters and polyesters.
Properties
IUPAC Name |
octadecanoyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVHUWVQNLPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014665 | |
Record name | Octadecanoic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-08-4 | |
Record name | Stearic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.290 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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